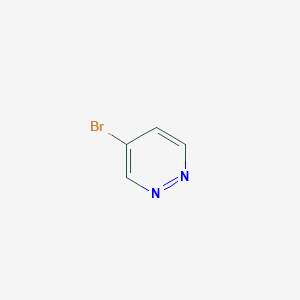
2-(Carbamoylamino)-6-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carbamoylamino)-6-methylbenzoic acid, also known as N-(2-carbamoylamino-6-methylphenyl)acetamide, is a chemical compound with the molecular formula C11H12N2O3. It is a white crystalline powder with a melting point of 224-226°C. This chemical compound has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(Carbamoylamino)-6-methylbenzoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Additionally, it may act by inhibiting the activity of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-(Carbamoylamino)-6-methylbenzoic acid has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and swelling in animal models of inflammation. Additionally, it has been shown to exhibit anticancer properties in vitro, inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Carbamoylamino)-6-methylbenzoic acid in lab experiments include its relatively simple synthesis method, its well-characterized chemical properties, and its potential applications in scientific research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(Carbamoylamino)-6-methylbenzoic acid. One direction is the development of new drugs based on its chemical structure, particularly for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of cancer and other diseases. Finally, there is a need for further studies to evaluate its safety and toxicity in humans.
Synthesemethoden
The synthesis of 2-(Carbamoylamino)-6-methylbenzoic acid involves the reaction of 2-amino-6-methylbenzoic acid with acetic anhydride and ammonium carbonate. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and yields the desired product as a white crystalline powder. The synthesis method is relatively simple and has been widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(Carbamoylamino)-6-methylbenzoic acid has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
123633-26-1 |
|---|---|
Produktname |
2-(Carbamoylamino)-6-methylbenzoic acid |
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-(carbamoylamino)-6-methylbenzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-2-4-6(11-9(10)14)7(5)8(12)13/h2-4H,1H3,(H,12,13)(H3,10,11,14) |
InChI-Schlüssel |
BBACICOJIMPRDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)N)C(=O)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)N)C(=O)O |
Synonyme |
Benzoic acid, 2-[(aminocarbonyl)amino]-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)
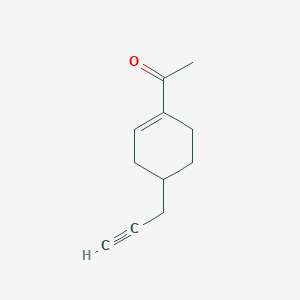

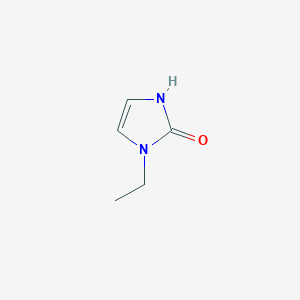


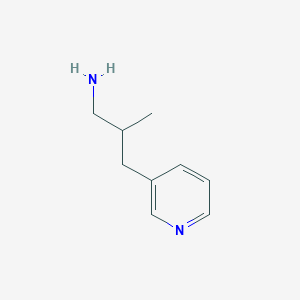
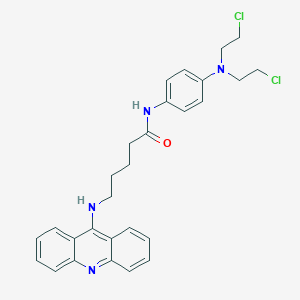
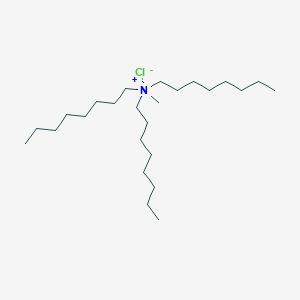
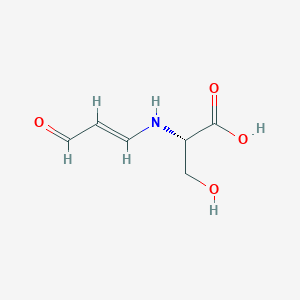
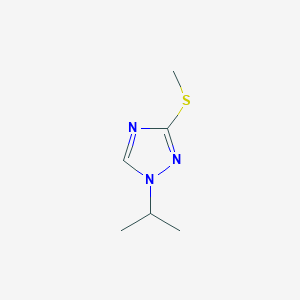
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)

